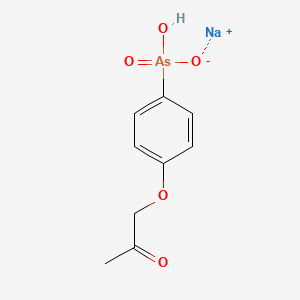
p-Acetonyloxybenzenearsonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Acetonyloxybenzenearsonic acid sodium salt: is an organoarsenic compound that has been studied for its various chemical properties and potential applications. This compound is characterized by the presence of an arsonic acid group attached to a benzene ring, which is further substituted with an acetonyloxy group. The sodium salt form enhances its solubility in water, making it more accessible for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetonyloxybenzenearsonic acid sodium salt typically involves the following steps:
Formation of p-Acetonyloxybenzenearsonic acid: This can be achieved by reacting p-hydroxybenzenearsonic acid with acetic anhydride under acidic conditions. The reaction proceeds through an esterification process where the hydroxyl group is converted to an acetonyloxy group.
Conversion to Sodium Salt: The resulting p-Acetonyloxybenzenearsonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and filtration are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Acetonyloxybenzenearsonic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other reduced forms.
Substitution: The acetonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Arsenic trioxide and other reduced arsenic compounds.
Substitution: Various substituted benzenearsonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: p-Acetonyloxybenzenearsonic acid sodium salt can be used as a catalyst in organic synthesis reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology:
Antimicrobial Agent: The compound has shown potential as an antimicrobial agent against certain bacterial strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its arsenic content.
Material Science: The compound can be incorporated into materials to enhance their properties, such as increasing resistance to microbial growth.
Wirkmechanismus
The mechanism of action of p-Acetonyloxybenzenearsonic acid sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
p-Hydroxybenzenearsonic acid: Similar structure but lacks the acetonyloxy group.
p-Nitrobenzenearsonic acid: Contains a nitro group instead of an acetonyloxy group.
p-Aminobenzenearsonic acid: Contains an amino group instead of an acetonyloxy group.
Uniqueness:
Enhanced Solubility: The sodium salt form of p-Acetonyloxybenzenearsonic acid increases its solubility in water, making it more versatile for various applications.
Specificity: The presence of the acetonyloxy group can provide unique reactivity and binding properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
74203-61-5 |
|---|---|
Molekularformel |
C9H10AsNaO5 |
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
sodium;hydroxy-[4-(2-oxopropoxy)phenyl]arsinate |
InChI |
InChI=1S/C9H11AsO5.Na/c1-7(11)6-15-9-4-2-8(3-5-9)10(12,13)14;/h2-5H,6H2,1H3,(H2,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
IVYPNLSZDZCDTJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)COC1=CC=C(C=C1)[As](=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


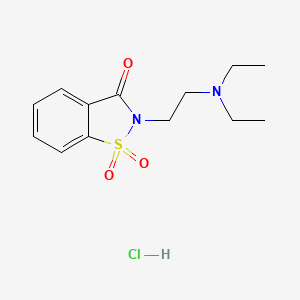

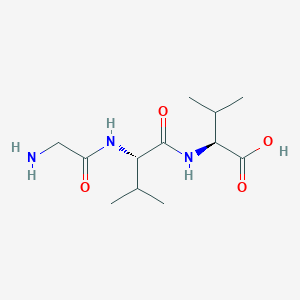
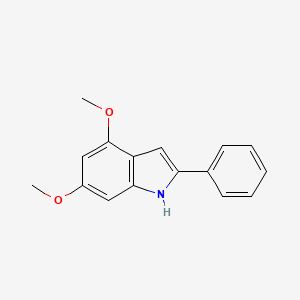
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)

![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
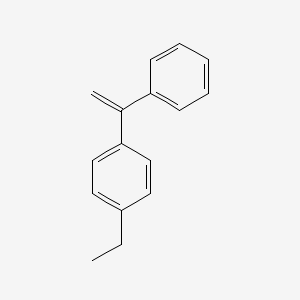

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
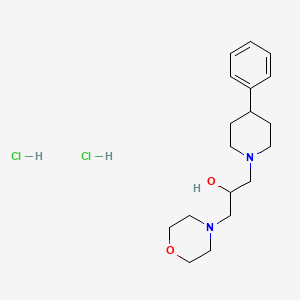
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
